Octane-1,8-diyl bis[(2-methylphenyl)carbamate]
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Overview
Description
Octane-1,8-diyl bis[(2-methylphenyl)carbamate]: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes an octane backbone with two carbamate groups attached to 2-methylphenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octane-1,8-diyl bis[(2-methylphenyl)carbamate] typically involves the reaction of octane-1,8-diol with 2-methylphenyl isocyanate. The reaction is carried out in an inert solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods: In an industrial setting, the production of Octane-1,8-diyl bis[(2-methylphenyl)carbamate] can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for purification and isolation further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: Octane-1,8-diyl bis[(2-methylphenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbamate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Octane-1,8-diyl bis[(2-methylphenyl)carbamate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Octane-1,8-diyl bis[(2-methylphenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the substrate from accessing the enzyme, thereby inhibiting its activity. The pathways involved in this inhibition can vary depending on the specific enzyme targeted .
Comparison with Similar Compounds
- Octane-1,8-diylbis(oxynitrilo)diethylidyne dinaphthol
- Octamethylene-1,8-bis(dodecyldimethylammonium bromide)
- N,N’-(ethane-1,2-diyl)bis(benzamides)
Comparison: Octane-1,8-diyl bis[(2-methylphenyl)carbamate] is unique due to its specific structure and the presence of 2-methylphenyl carbamate groups. This gives it distinct chemical properties and reactivity compared to other similar compounds. For example, Octamethylene-1,8-bis(dodecyldimethylammonium bromide) is primarily used for its antibacterial properties, while Octane-1,8-diyl bis[(2-methylphenyl)carbamate] is more versatile in its applications across different fields .
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-[(2-methylphenyl)carbamoyloxy]octyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C24H32N2O4/c1-19-13-7-9-15-21(19)25-23(27)29-17-11-5-3-4-6-12-18-30-24(28)26-22-16-10-8-14-20(22)2/h7-10,13-16H,3-6,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
DSYHJIHATIQMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCCCCCCCOC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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